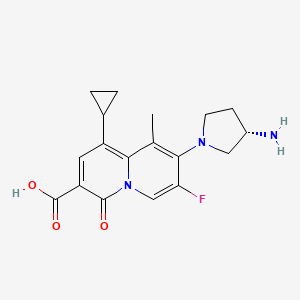

4H-喹啉-3-羧酸,8-((3S)-3-氨基-1-吡咯烷基)-1-环丙基-7-氟-9-甲基-4-氧代-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

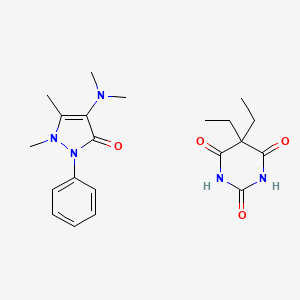

The synthesis of quinolizine derivatives involves complex organic reactions, starting from simpler quinoline or pyridine compounds. Bálint et al. (1999) describe a synthesis pathway for flumequine, a related antibacterial agent, from racemic tetrahydroquinoline, resolved through enantiomers of 3-bromocamphor-8-sulfonic acid, establishing configurations by X-ray structures of diastereoisomeric salts (Bálint et al., 1999). Similarly, Morita et al. (1990) synthesized metabolites of another quinolizine derivative to study their antibacterial activity, highlighting the chemical flexibility and utility of quinolizine scaffolds in medicinal chemistry (Morita et al., 1990).

Molecular Structure Analysis

Quinolizine derivatives exhibit a range of structural variations, with the specific arrangement and type of substituents greatly affecting their properties and activity. The absolute configuration of these compounds, as established by X-ray crystallography, is critical for their biological function. The molecular structure analysis often involves advanced spectroscopic techniques, including 1H NMR, to determine enantiomeric excesses and configurations essential for activity (Bálint et al., 1999).

Chemical Reactions and Properties

Quinolizine derivatives are involved in various chemical reactions, including cyclizations, rearrangements, and functional group transformations. These reactions are foundational for synthesizing diverse derivatives with tailored antibacterial activities. The ability to undergo specific chemical transformations is a hallmark of the quinolizine class, enabling the generation of compounds with optimized pharmacological profiles.

Physical Properties Analysis

The physical properties of quinolizine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structures. For example, Elrod et al. (1995) determined the purity and related substances of a quinolizine derivative using high-performance liquid chromatography, highlighting the importance of analytical methods in characterizing these compounds (Elrod et al., 1995).

科学研究应用

抗 HIV 应用

- 4-氧代-4H-喹啉-3-羧酸衍生物因其潜在的 HIV 整合酶抑制活性而受到探索,表明在抗 HIV 治疗策略中具有有前景的应用。这些化合物的结构已通过各种光谱方法得到证实,突出了它们在抗逆转录病毒疗法领域的潜力 (Xu 等人,2009 年)。

抗菌特性

- 新型吡啶并[1,2,3-de][1,4]苯并恶嗪-6-羧酸衍生物,带有 3-环丙基氨基甲基-4-取代-1-吡咯烷基,表现出显着的抗菌活性,特别是对喹诺酮耐药革兰氏阳性临床分离株。氟原子的引入改善了化合物的性质,降低了毒性和消除了光毒性 (Asahina 等人,2008 年)。

荧光指示剂

- 已合成并评估了取代的 4-氧代-4H-喹啉-3-羧酸作为荧光指示剂。特别是,它们因其对 Mg2+ 的选择性和强荧光响应而受到关注,这一特性在 Mg2+ 测量至关重要的科学研究中特别有用 (Otten 等人,2001 年)。

免疫测定法的开发

- 喹诺酮和氟喹诺酮衍生物已用于开发免疫测定法,用于检测动物产品中这些化合物的残留,表明它们在食品安全和兽医科学中的用途 (Bucknall 等人,2003 年)。

属性

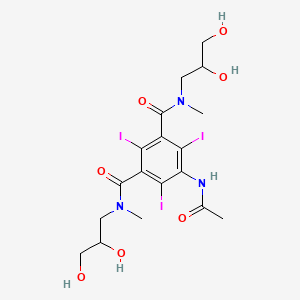

IUPAC Name |

8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUKUAHPMHVZJL-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167476 |

Source

|

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

CAS RN |

162829-90-5 |

Source

|

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。